

Application Note: Precision Engineering of Pan-FGFR Covalent Inhibitors

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Compound of Interest

Compound Name: *5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile*

CAS No.: *4788-15-2*

Cat. No.: *B1278210*

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Utilizing Pyrazole Scaffolds for Irreversible Kinetic Targeting

Abstract & Strategic Rationale

The Fibroblast Growth Factor Receptor (FGFR) family is a critical driver in cholangiocarcinoma and urothelial carcinoma. First-generation reversible inhibitors (e.g., erdafitinib) often fail due to acquired resistance mutations in the ATP-binding pocket (e.g., the V561M gatekeeper mutation).

This guide details the development of covalent inhibitors utilizing a pyrazole scaffold. The pyrazole moiety serves as a rigid hinge-binder, orienting an electrophilic "warhead" (typically an acrylamide) to form a covalent bond with a conserved cysteine residue (Cys486 in FGFR2) within the kinase P-loop. This irreversible bonding mechanism ensures sustained target suppression even in the presence of high intracellular ATP or resistance mutations.

Structural Biology & Mechanism of Action

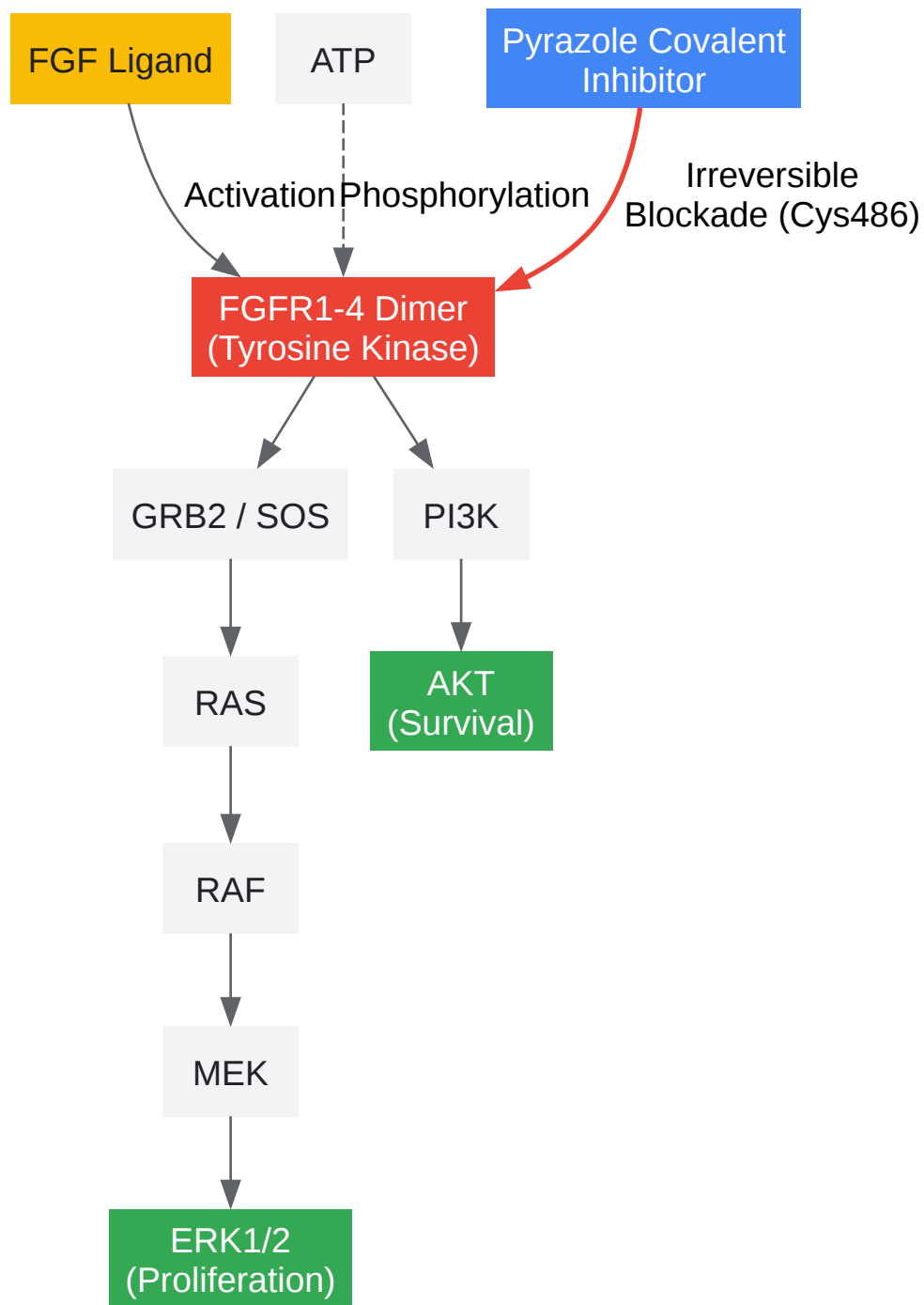
To design an effective covalent inhibitor, one must understand the spatial geometry of the binding site. The pyrazole derivative functions as the anchor, while the acrylamide functions as the effector.

The Binding Mode

- Hinge Region Interaction: The nitrogen atoms of the pyrazole ring form hydrogen bonds with the backbone of the kinase hinge region (Glu565/Ala564 in FGFR2). This establishes the affinity ().
- The Warhead Trajectory: The scaffold must position the acrylamide Michael acceptor within 2–4 Å of the nucleophilic thiol of the P-loop cysteine.
- The Covalent Event: A Michael addition reaction occurs, resulting in the formation of a permanent thioether bond. This defines the rate of inactivation ().

Visualization: FGFR Signaling & Inhibition Logic

The following diagram illustrates the downstream signaling pathways blocked by these inhibitors and the logic of covalent intervention.



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Caption: FGFR signaling cascade showing the point of irreversible blockade by pyrazole inhibitors at the receptor level.

Protocol A: Biochemical Validation (Determination)

Objective: Standard IC₅₀ values are time-dependent for covalent inhibitors and therefore misleading. The gold standard metric is the ratio of the inactivation rate constant (

) to the binding constant (

).

Why this matters: A high potency inhibitor must bind quickly (low

) and react rapidly (high

).

Materials

- Recombinant FGFR1/2/3/4 kinase domain (residues 400–820).
- FRET-based peptide substrate (e.g., ULight-Poly GT).
- Europium-labeled anti-phospho-tyrosine antibody.
- Inhibitor stocks (DMSO).

Step-by-Step Methodology

- Preparation: Prepare a 2-fold serial dilution of the pyrazole inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
 - Note: DTT concentration must be kept low (< 2 mM) to avoid scavenging the acrylamide warhead.
- Enzyme Activation: Incubate FGFR kinase (5 nM final) with the inhibitor dilutions for varying time points (= 0, 15, 30, 60, 120 minutes) before adding ATP.
- Reaction Initiation: Add ATP (at concentration) and peptide substrate. Allow the kinase reaction to proceed for 60 minutes.

- Detection: Add EDTA (to stop the reaction) and the detection antibody mixture. Read TR-FRET signal.
- Data Analysis:
 - Plot the remaining enzyme activity () versus inhibitor concentration for each pre-incubation time.
 - Fit to the equation:
 - Extract (max inactivation rate) and (affinity).

Data Interpretation Table:

| Parameter | Ideal Candidate Profile | Poor Candidate Profile | Biological Implication |
|----------------------|---|---|---|
| (nM) | < 100 nM | > 1000 nM | Measures initial reversible binding affinity. |
| (min ⁻¹) | > 0.05 min ⁻¹ | < 0.01 min ⁻¹ | Measures speed of covalent bond formation. |
| | > 10 ⁵ M ⁻¹ s ⁻¹ | < 10 ³ M ⁻¹ s ⁻¹ | The true potency efficiency index. |

Protocol B: The "Washout" (Jump Dilution) Assay

Objective: To empirically prove that the inhibition is irreversible and not just a result of high affinity (slow off-rate).

Methodology

- Incubation: Incubate FGFR enzyme with the pyrazole inhibitor at a concentration of for 1 hour.
- The "Jump": Dilute the mixture 100-fold into a buffer containing saturating ATP (1 mM) and substrate.
 - Logic: If the inhibitor is reversible, the massive dilution and competition from ATP will cause the inhibitor to dissociate, and enzymatic activity will recover.
 - Logic: If covalent, the enzyme remains permanently "dead" despite dilution.
- Control: Run a parallel experiment with a known reversible inhibitor (e.g., Lidocaine or a non-covalent analog).
- Readout: Measure kinase activity continuously for 2 hours.

Success Criteria:

- Reversible: Activity recovers to >50% of control within 30-60 minutes.
- Covalent: Activity remains near 0% (flatline) for the duration of the assay.

Protocol C: Cellular Target Engagement (Western Blot)

Objective: Confirm that biochemical potency translates to cellular signaling inhibition in a relevant cancer model.

Materials

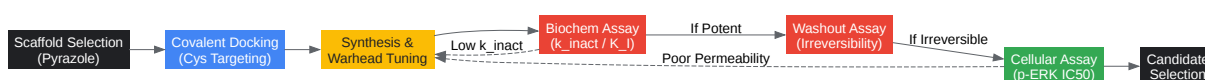
- Cell Line: Kato III (FGFR2-amplified gastric cancer) or RT-112 (FGFR3-overexpressing urothelial cancer).
- Antibodies: p-FGFR (Tyr653/654), Total FGFR, p-ERK1/2 (Thr202/Tyr204), Total ERK, GAPDH.

Methodology

- Seeding: Seed cells at cells/well in 6-well plates. Allow to adhere overnight.
- Treatment: Treat cells with increasing concentrations of the pyrazole inhibitor (0, 1, 10, 100, 1000 nM) for 2 hours.
- Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors (Roche cOmplete).
- Immunoblot: Separate proteins via SDS-PAGE and transfer to PVDF membranes.
- Probing: Incubate with primary antibodies overnight at 4°C.
- Quantification: Normalize p-FGFR and p-ERK signals against Total FGFR and Total ERK, respectively.

Development Workflow Visualization

The following workflow summarizes the iterative cycle of covalent inhibitor development.



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Caption: Iterative workflow for optimizing pyrazole-based covalent inhibitors from design to cellular validation.

References

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